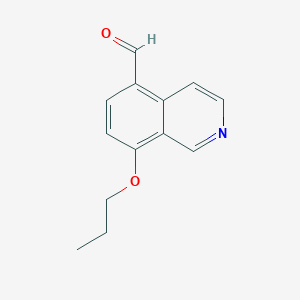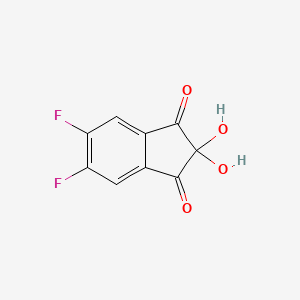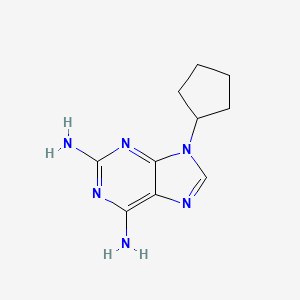
1-(8-Ethoxyquinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Ethoxyquinolin-2-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a quinoline ring substituted with an ethoxy group at the 8th position and an ethanone group at the 2nd position.
Vorbereitungsmethoden
The synthesis of 1-(8-Ethoxyquinolin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-ethoxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(8-Ethoxyquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(8-Ethoxyquinolin-2-yl)ethanol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and strong bases.
Condensation: The compound can undergo aldol condensation reactions with aldehydes or ketones to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-(8-Ethoxyquinolin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable compound in biological research.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 1-(8-Ethoxyquinolin-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-(8-Ethoxyquinolin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(8-Hydroxyquinolin-2-yl)ethanone: This compound has a hydroxyl group instead of an ethoxy group, which can significantly alter its chemical reactivity and biological activity.
1-(Quinolin-2-yl)ethanone: Lacking the ethoxy group, this compound has different physical and chemical properties, making it suitable for different applications.
1-(1H-Imidazol-2-yl)ethanone: This compound contains an imidazole ring instead of a quinoline ring, resulting in distinct chemical behavior and biological effects.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(8-ethoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H13NO2/c1-3-16-12-6-4-5-10-7-8-11(9(2)15)14-13(10)12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
CZKJVSPSGHCKOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)


![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)


![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)



